molecular formula C10H14ClNO4S2 B2437130 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 953884-53-2

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2437130
CAS No.: 953884-53-2
M. Wt: 311.8
InChI Key: DZRBXDUYMSHEHG-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonyl chloride and diethylsulfamoyl functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity level .

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The diethylsulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride
  • 3-(Ethylsulfamoyl)benzene-1-sulfonyl chloride
  • 3-(Propylsulfamoyl)benzene-1-sulfonyl chloride

Uniqueness

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the diethylsulfamoyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence the compound’s reactivity, selectivity, and applications in various chemical reactions and processes .

Properties

IUPAC Name

3-(diethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBXDUYMSHEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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